molecular formula C31H40N4O8 B1244644 (2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid CAS No. 278598-52-0

(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid

Cat. No.: B1244644
CAS No.: 278598-52-0
M. Wt: 596.7 g/mol
InChI Key: RZMCXMNNXGCFQG-DQEYMECFSA-N
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Description

(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid is a complex, synthetic compound designed as a potent and selective inhibitor of proteolytic enzymes, with particular research interest in its activity against Cathepsin C (Dipeptidyl peptidase I) and other serine proteases. Its mechanism of action involves mimicking a dipeptide substrate, with the (2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl moiety contributing to target engagement and the carbamoylpiperidine carbonyloxyphenyl group enhancing specificity and potency. This compound is a critical tool in biochemical research for elucidating the role of proteases in inflammatory processes , immune cell activation , and cancer metastasis . By selectively inhibiting key proteases, researchers can probe signaling pathways and validate new therapeutic targets in in vitro and in vivo models. Supplied as a high-purity solid, this product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

278598-52-0

Molecular Formula

C31H40N4O8

Molecular Weight

596.7 g/mol

IUPAC Name

(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C31H40N4O8/c1-19(2)16-24(33-27(36)18-42-26-7-5-4-6-20(26)3)29(38)34-25(30(39)40)17-21-8-10-23(11-9-21)43-31(41)35-14-12-22(13-15-35)28(32)37/h4-11,19,22,24-25H,12-18H2,1-3H3,(H2,32,37)(H,33,36)(H,34,38)(H,39,40)/t24-,25-/m0/s1

InChI Key

RZMCXMNNXGCFQG-DQEYMECFSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O

Other CAS No.

278598-52-0

Origin of Product

United States

Preparation Methods

Piperidine Ring Functionalization

Piperidine is treated with ethyl chloroformate in anhydrous dichloromethane (DCM) at 0°C to form the 1-(ethoxycarbonyl)piperidine intermediate. Subsequent reaction with ammonium hydroxide under reflux yields 4-carbamoylpiperidine.

Reaction Conditions :

  • Step 1 : 0°C, 2 hr, 85% yield.

  • Step 2 : 80°C, 6 hr, 78% yield.

Activation for Carbamate Formation

The 4-carbamoylpiperidine is activated using triphosgene in tetrahydrofuran (THF) to generate the reactive 1-carbonyl chloride derivative. This intermediate is critical for subsequent coupling with the tyrosine hydroxyl group.

Preparation of the L-Tyrosine Backbone

The tyrosine backbone is modified to introduce the carbamate-linked piperidine:

Hydroxyphenyl Protection

L-Tyrosine is protected at the amino group using fluorenylmethyloxycarbonyl (Fmoc) chloride, while the carboxylic acid is esterified with methyl chloroformate. The phenolic hydroxyl group remains unprotected for later functionalization.

Characterization Data :

  • Fmoc-Tyr-OMe : 1H^1H NMR (CDCl₃) δ 7.75 (d, J = 7.5 Hz, 2H), 7.58 (t, J = 7.0 Hz, 2H), 7.38 (t, J = 7.5 Hz, 2H).

Carbamate Formation

The unprotected hydroxyl group of Fmoc-Tyr-OMe reacts with the piperidine carbonyl chloride (from Section 2.2) in the presence of N,N-diisopropylethylamine (DIPEA) to form the carbamate linkage.

Optimized Conditions :

  • Solvent : DCM, 0°C → room temperature.

  • Yield : 72% after silica gel chromatography.

Synthesis of the L-Leucine-Phenoxyacetyl Segment

The (2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl fragment is constructed via sequential amidation:

Phenoxyacetyl Chloride Preparation

2-(2-Methylphenoxy)acetic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

Reaction Monitoring :

  • Completion confirmed by IR loss of -OH stretch at 3200–3500 cm⁻¹.

Coupling to L-Leucine

L-Leucine methyl ester reacts with phenoxyacetyl chloride in THF using triethylamine (TEA) as a base. The product, (2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoate, is isolated in 68% yield.

Purification : Flash chromatography (hexane/ethyl acetate, 7:3).

Final Assembly and Deprotection

Peptide Coupling

The Fmoc-protected tyrosine carbamate (Section 3.2) is deprotected using piperidine in DMF (20% v/v). The free amine is coupled with the leucine-phenoxyacetyl segment (Section 4.2) using HATU/DIPEA in DMF.

Coupling Efficiency :

  • Reagent : HATU, 2 eq.

  • Yield : 65% after HPLC purification.

Ester Hydrolysis

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in THF/water (4:1) to yield the final propanoic acid.

Reaction Conditions :

  • 0°C → room temperature, 12 hr.

  • Yield : 89%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR : Carbamate C=O stretch at 1690 cm⁻¹; amide I band at 1645 cm⁻¹.

  • 1H^1H NMR : Aromatic protons at δ 7.2–7.4 ppm; piperidine CH₂ at δ 3.8–4.2 ppm.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Process Optimization and Challenges

  • Carbamate Stability : Elevated temperatures during coupling led to partial decomposition; maintained at 0–25°C.

  • Racemization : Minimized using HATU and low-temperature coupling for amide bonds .

Chemical Reactions Analysis

GW-559090 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Biological Activity

The compound known as (2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid, often referred to in the literature by its structural formula, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a carbamoylpiperidine moiety and a phenolic component. Its molecular formula is C23H32N4O5, with a molecular weight of 432.53 g/mol. The presence of these groups suggests potential interactions with various biological targets.

Research indicates that this compound may function as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these endogenous lipids, which can modulate pain perception, inflammation, and other physiological processes .

Key Mechanistic Insights:

  • Enzyme Inhibition: The compound exhibits a competitive inhibition profile against FAAH, leading to enhanced analgesic effects in preclinical models .
  • Impact on Endocannabinoid System: By increasing levels of endocannabinoids, the compound may influence synaptic regulation and neuroinflammatory responses.

Analgesic Effects

Studies have demonstrated that the compound significantly reduces pain responses in various animal models. For instance:

  • In a rat model of neuropathic pain induced by spinal nerve ligation, the compound attenuated tactile allodynia and thermal hyperalgesia .
  • It also showed efficacy in models of acute tissue damage, suggesting broad-spectrum analgesic properties.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been noted in several studies:

  • Carrageenan Paw Model: In this model, it effectively reduced paw swelling and pain associated with inflammation .
  • Cytokine Modulation: Preliminary data suggest that the compound may decrease pro-inflammatory cytokine levels in vitro.

Case Studies and Research Findings

StudyModelFindings
Study 1Rat Spinal Nerve LigationReduced tactile allodynia; increased endocannabinoid levels
Study 2Carrageenan-Induced InflammationDecreased paw swelling; lower cytokine production
Study 3Acute Pain ModelSignificant reduction in thermal hyperalgesia

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